molecular formula C10H22NO5P B3261917 Diethyl (boc-aminomethyl)phosphonate CAS No. 350027-05-3

Diethyl (boc-aminomethyl)phosphonate

Cat. No.: B3261917
CAS No.: 350027-05-3
M. Wt: 267.26 g/mol
InChI Key: VFJRWTDMZOYPJF-UHFFFAOYSA-N
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Description

Significance of Phosphonate (B1237965) Analogues in Chemical Biology and Medicinal Chemistry Research

Phosphonate analogues are compounds where a carbon-phosphorus (C-P) bond replaces the more labile oxygen-phosphorus (O-P) bond found in natural phosphates. nih.gov This fundamental structural change imparts significant chemical stability, making phosphonates valuable tools in chemical biology and medicinal chemistry. researchgate.netnih.gov The interest in these compounds has grown immensely due to their diverse bioactive properties and their utility in the design of enzyme inhibitors. nih.gov

Phosphonates and their derivatives have proven pharmacological value as inhibitors of enzymes that metabolize phosphate (B84403) and pyrophosphate substrates. nih.gov Their applications span a wide array of research fields, leading to the development of drugs with antiviral, anticancer, and antibacterial properties. nih.gov Notable examples of phosphonate-based medicines include the antiviral drugs tenofovir (B777) and cidofovir, as well as bisphosphonates used to treat osteoporosis. wikipedia.org The stability of the C-P bond makes these compounds resistant to chemical and enzymatic hydrolysis, a key advantage over their natural phosphate counterparts. researchgate.netnih.gov

The utility of phosphonates in medicinal chemistry is largely rooted in the principle of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to produce a compound with similar biological activity. Phosphonates are widely recognized as excellent bioisosteres for several crucial biological functional groups.

Phosphate Mimicry : Phosphonates are primarily used as stable surrogates for natural phosphates. nih.gov The replacement of a P-O bond with a non-hydrolyzable P-C bond allows them to mimic phosphate-containing substrates and interact with the active sites of enzymes, but without undergoing the enzymatic cleavage that the natural substrate would. nih.govresearchgate.net This resistance to metabolic degradation is a significant advantage in drug design. researchgate.net

Carboxylate and Amino Acid Mimicry : Beyond phosphates, the phosphonate group is also employed as a bioisostere of the carboxylate group (-COOH). nih.govresearchgate.net Consequently, α-aminophosphonates are considered structural analogues of α-amino acids, where the carboxylic acid moiety is replaced by a phosphonic acid group. researchgate.netresearchgate.net This mimicry allows them to interfere with metabolic pathways involving amino acids.

The table below summarizes the key bioisosteric relationships of the phosphonate group.

Phosphonate Group (-PO(OR)₂)Mimicked Functional GroupBiological Significance
Phosphonic Acid (-PO₃H₂)Phosphate (-OPO₃H₂)Acts as a stable, non-hydrolyzable analogue of phosphate esters, inhibiting enzymes involved in phosphate metabolism. nih.govresearchgate.net
Phosphonic Acid (-PO₃H₂)Carboxylic Acid (-COOH)Serves as an analogue for carboxylates, particularly in the context of amino acids. nih.govresearchgate.net
α-Aminophosphonateα-Amino AcidFunctions as a structural mimic of natural amino acids, enabling interaction with enzymes in peptide and amino acid metabolic pathways. researchgate.net

Enzymes function by stabilizing the high-energy transition state of a chemical reaction, thereby lowering the activation energy. Molecules that can mimic this transition state geometry and charge distribution can bind to the enzyme with extremely high affinity, acting as potent inhibitors. researchgate.net The tetrahedral geometry of the phosphorus atom in phosphonates makes them ideal mimics of the tetrahedral transition states formed during various enzymatic reactions, particularly the hydrolysis of esters and amides (peptide bonds). nih.govresearchgate.netresearchgate.net

When an enzyme hydrolyzes a peptide bond, it proceeds through a tetrahedral intermediate. nih.gov Phosphonates, particularly α-aminophosphonates, can effectively mimic this high-energy intermediate. researchgate.net This structural and electronic resemblance allows them to act as potent transition-state analogue inhibitors for a variety of enzymes, including peptidases and lipases. researchgate.netnih.gov By binding tightly to the enzyme's active site, these inhibitors block the enzyme's catalytic activity. nih.gov

Overview of α-Aminophosphonates as a Class of Biologically Relevant Compounds

α-Aminophosphonates are a significant subclass of organophosphorus compounds, characterized by an amino group and a phosphonate group attached to the same carbon atom. As structural analogues of α-amino acids, they have been the subject of extensive research. tandfonline.comnih.gov Their biological properties are largely attributed to their ability to act as mimics of amino acids or as transition-state inhibitors of enzymes involved in amino acid metabolism. researchgate.net

This class of compounds exhibits a broad spectrum of biological activities, making them attractive candidates for drug discovery and development. Research has demonstrated their potential as:

Enzyme inhibitors : Targeting enzymes such as renin and various proteases. frontiersin.org

Anticancer agents : Showing cytotoxicity against various cancer cell lines. nih.gov

Antibacterial and Antifungal agents : Exhibiting inhibitory activity against various microbial strains. tandfonline.com

Antiviral agents : Acting against viruses like Tobacco Mosaic Virus (TMV). tandfonline.com

Herbicides : Demonstrating potential for use in agriculture.

The synthesis of α-aminophosphonates is often achieved through multicomponent reactions like the Kabachnik-Fields reaction, which allows for the efficient creation of a diverse library of these compounds for biological screening. tandfonline.com

Specific Context of Diethyl (boc-aminomethyl)phosphonate within α-Aminophosphonate Research

This compound is a specific reagent within the broader class of α-aminophosphonates. Its structure contains two key features that define its role in chemical synthesis: the diethyl phosphonate ester groups and the tert-butoxycarbonyl (Boc) protected amine.

The Boc group is a widely used protecting group for amines in organic synthesis. It is stable under many reaction conditions but can be easily removed under acidic conditions. This feature makes this compound a valuable synthetic building block. It serves as a stable, protected precursor for introducing the aminomethylphosphonate (B1262766) moiety into more complex molecules. Researchers can perform chemical transformations on other parts of a molecule containing this building block without affecting the amine. Subsequently, the Boc group can be removed to reveal the free amine, which can then be further functionalized, for instance, by forming a peptide bond.

Therefore, this compound is not typically the final, biologically active compound itself. Instead, it is a key intermediate used in the multi-step synthesis of more elaborate α-aminophosphonate-containing target molecules, such as peptide analogues or complex enzyme inhibitors. researchgate.net Its utility lies in providing the core aminophosphonate structure in a protected form, facilitating the construction of sophisticated molecular architectures for medicinal chemistry research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(diethoxyphosphorylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22NO5P/c1-6-14-17(13,15-7-2)8-11-9(12)16-10(3,4)5/h6-8H2,1-5H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJRWTDMZOYPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CNC(=O)OC(C)(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22NO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Exploration of Mechanistic Interactions in Biological Systems

Enzyme Inhibition Mechanisms via Phosphonate (B1237965) Bioisosterism

Phosphonates are widely recognized as effective bioisosteres of phosphates. researchgate.net The replacement of a P-O-C bond in a phosphate (B84403) ester with a more stable P-C bond in a phosphonate results in analogues that are resistant to enzymatic and chemical hydrolysis. researchgate.net This stability, combined with the ability to mimic the charge and structure of natural phosphates, makes them excellent candidates for inhibiting enzymes that process phosphorylated substrates. researchgate.net

Phosphatases and kinases are crucial regulators of cellular signaling, managing the addition and removal of phosphate groups from proteins and other molecules. thermofisher.com Due to their structural similarity to phosphates, phosphonate-containing molecules can act as competitive inhibitors of these enzymes.

Phosphatases: Protein Tyrosine Phosphatases (PTPs) are a class of enzymes that are common targets for phosphonate-based inhibitors. By replacing the hydrolyzable phosphate group of a phosphotyrosine residue with a non-hydrolyzable phosphonate, researchers have created potent and specific PTP inhibitors. These inhibitors can bind to the active site of the phosphatase without being catalytically cleaved, effectively blocking the enzyme's function.

Kinases: Kinases catalyze the transfer of a phosphate group from ATP to a substrate. frontiersin.org While less common than phosphatase inhibitors, phosphonate-containing molecules have been designed to target the substrate-binding or ATP-binding sites of kinases. acs.orgnih.gov For instance, phosphonate analogues of tyrosine can inhibit tyrosine-specific protein kinases by competing with the natural substrate. acs.org The design of these inhibitors often focuses on mimicking the transition state of the phosphoryl transfer reaction, leading to high-affinity binding.

The versatility of phosphonate bioisosterism extends beyond phosphate-recognizing enzymes. By mimicking the structure of carboxylate substrates or intermediates, phosphonates can inhibit a variety of other enzyme classes.

Dehydrogenases: Synthetic phosphonate analogues of 2-oxo acids are effective and specific inhibitors of 2-oxo acid dehydrogenase complexes, which are key regulatory points in metabolism. For example, phosphonate analogues of pyruvate (B1213749) and 2-oxoglutarate have been shown to specifically inhibit the pyruvate dehydrogenase complex (PDHC) and 2-oxoglutarate dehydrogenase (OGDH), respectively. These inhibitors act as substrate analogues, binding to the enzyme's active site and preventing the processing of the natural substrate.

Racemases: Alanine racemase is an essential bacterial enzyme involved in cell wall biosynthesis, making it an attractive antibacterial target. Aminoalkylphosphonates, such as (1-aminoethyl)phosphonic acid, are potent inhibitors of this enzyme. Structural studies have shown that these inhibitors form a stable, protonated aldimine linkage with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor in the enzyme's active site, effectively inactivating the enzyme.

The inhibitory potency of phosphonate-based molecules is highly dependent on their three-dimensional structure and how it complements the enzyme's active site. X-ray crystallography and molecular modeling have provided detailed insights into these interactions.

A key factor is the tetrahedral geometry of the phosphonate group, which closely mimics the tetrahedral transition state of peptide bond hydrolysis. researchgate.net When a phosphonopeptide inhibitor binds to a protease, the phosphonate phosphorus atom is positioned to be attacked by the active site serine residue. The resulting phosphonylated enzyme forms a stable complex that resembles the transient intermediate of the natural reaction. nih.gov

High-resolution crystal structures have revealed the precise interactions that stabilize this inhibited complex. For example, in a phosphonylated D-Ala-D-Ala peptidase, one of the phosphonyl oxygens occupies the "oxyanion hole," a structural feature of the active site that stabilizes the negative charge of the tetrahedral intermediate during catalysis. nih.gov The other phosphonyl oxygen can form strong hydrogen bonds with nearby residues, such as a conserved tyrosine. nih.gov These specific, strong interactions lock the inhibitor in place and account for the often irreversible or slowly reversible nature of the inhibition. The stereochemistry at the α-carbon is also critical, with enzymes typically showing high selectivity for one diastereomer over another.

Role in Peptidomimetic Design and Peptide Chemistry

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability or oral bioavailability. Diethyl (boc-aminomethyl)phosphonate is a foundational reagent for creating phosphonopeptides, a major class of peptidomimetics where an amide bond is replaced by a phosphonamidate or a phosphonate ester linkage. nih.gov

The synthesis of phosphonopeptides from precursors like this compound involves several established chemical strategies. A common approach is to first convert the stable dialkyl phosphonate into a more reactive intermediate, such as a phosphonochloridate. encyclopedia.pub

A typical synthetic route involves these steps:

Selective Hydrolysis: One of the ethyl ester groups of the Boc-protected diethyl aminophosphonate is selectively removed, often using a strong base, to yield a phosphonic acid monoester.

Activation: The resulting monoester is then activated by converting the hydroxyl group into a better leaving group. This is commonly achieved by treatment with reagents like thionyl chloride or oxalyl chloride, which transforms the phosphonic acid into a highly reactive phosphonochloridate. nih.govencyclopedia.pub

Coupling: This reactive intermediate is then coupled with the amino group of an amino acid or peptide ester. The reaction proceeds via nucleophilic attack of the amine on the electrophilic phosphorus atom, displacing the chloride and forming the desired phosphonamidate bond. nih.gov

This methodology allows for the stepwise incorporation of α-aminophosphonic acid residues into a growing peptide chain, providing precise control over the final structure of the phosphonopeptide.

The core principle behind using phosphonopeptides as enzyme inhibitors is their ability to act as stable mimics of the transition state of substrate hydrolysis. researchgate.net This makes them particularly effective against proteases and other hydrolases.

Protease Inhibition: Peptidyl phosphonates are potent inhibitors of various protease classes, including serine proteases and metalloproteases. They are designed so that the sequence of amino acid analogues flanking the phosphonate group matches the preferred substrate sequence of the target enzyme. This ensures high specificity and affinity. For example, phosphonopeptides have been developed as powerful inhibitors of HIV protease and metallo-β-lactamases (MBLs), which are responsible for antibiotic resistance. nih.govrsc.orgnih.gov

Inhibition of Other Enzymes: The same principle applies to other enzymes, such as ligases. Phosphonopeptide analogues of D-Ala-D-Ala have been synthesized to inhibit D-Ala:D-Ala ligase, an enzyme crucial for bacterial cell wall synthesis. nih.govresearchgate.net These inhibitors often show time-dependent inhibition, suggesting they may be phosphorylated within the active site, forming a highly stable, transition-state-like complex. researchgate.net

The effectiveness of these mimics is quantified by their inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀). Lower values indicate higher potency. The tables below present research findings on the inhibitory activity of various phosphonopeptide mimics.

Table 1: Inhibitory Activity of α-Aminophosphonates against Metallo-β-Lactamases (MBLs)
CompoundTarget EnzymeIC₅₀ (µM)Reference
α-aminophosphonate 5g-2 VIM-24.1 nih.gov
Phosphonamidate 1a GIM-186 nih.gov
α-aminophosphonate derivativeNDM-14.1 - 506 (range) rsc.org
Table 2: Inhibitory Activity of Phosphonate-Containing Peptidomimetics against HIV-1 Protease
CompoundTarget VariantKᵢ (nM)Reference
GS-8374Wild-Type0.0031 nih.gov
GS-83748Mut Variant0.015 nih.gov
GS-837411Mut Variant0.021 nih.gov
Darunavir (DRV)Wild-Type0.0022 nih.gov
Darunavir (DRV)11Mut Variant0.038 nih.gov
Table 3: Antibacterial Activity of Phosphinic Acid Inhibitors of D-Ala:D-Ala Ligase
CompoundBacterial StrainMIC (µg/mL)Reference
Compound 3e S. aureus32 nih.gov
Compound 3e E. coli64 nih.gov
Compound 12b S. aureus128 nih.gov
Compound 12b E. coli>128 nih.gov

Interaction with Cellular Pathways and Targets for Research Applications

This compound and its derivatives are subjects of research due to their potential to interact with and modulate biological systems. The unique combination of a phosphonate group, which can mimic natural phosphates or tetrahedral transition states in enzymatic reactions, and a Boc-protected amine, which allows for controlled chemical manipulation, makes this class of compounds valuable for mechanistic studies and as foundational structures for developing research probes.

Modulation of Specific Biochemical Pathways (Mechanistic Studies)

The phosphonate moiety is a key feature that enables these compounds to interact with specific biochemical pathways, primarily through the inhibition of enzymes. Phosphonates are stable isosteric analogues of phosphate esters and can act as competitive inhibitors for enzymes that process phosphorylated substrates. researchgate.net They are resistant to enzymatic and chemical hydrolysis, which makes them effective and durable modulators of enzyme activity. researchgate.net

Furthermore, the geometry of the phosphonate group is tetrahedral, similar to the transition state of substrate hydrolysis in many enzymatic reactions, such as those catalyzed by peptidases and lipases. researchgate.net This allows phosphonate-based molecules to act as transition-state analogue inhibitors, binding tightly to the active site of an enzyme and blocking its catalytic function. researchgate.netresearchgate.net

Research on structurally related aminophosphonates has provided specific examples of this modulatory action. A study on a series of (aminomethyl)benzylphosphonates, which share the core aminophosphonate structure, demonstrated their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to neurodegenerative processes. nih.gov The inhibitory potential of these compounds highlights how aminophosphonates can be designed to target specific enzymes involved in key cellular signaling pathways. One of the tested compounds, an (aminomethyl)benzylphosphonate isomer, showed significant inhibition against AChE. nih.gov

Table 1: Inhibitory Activity of (aminomethyl)benzylphosphonate 8a against Cholinesterases

EnzymeIC₅₀ (µM)
Acetylcholinesterase (AChE)1.215
Butyrylcholinesterase (BuChE)> 100
Data sourced from a study on (aminomethyl)benzylphosphonates, which are structurally related to Diethyl (aminomethyl)phosphonate. nih.gov

The introduction of phosphonate inhibitors into biological systems can cause significant perturbations in metabolic homeostasis. For example, phosphonate-based inhibitors targeting the pyruvate dehydrogenase complex (PDHC) have been shown to alter the degradation of amino acids in the tricarboxylic acid (TCA) cycle to compensate for decreased acetyl-CoA production. mdpi.com This illustrates that the effects of modulating a single enzymatic checkpoint with a phosphonate compound can cascade through interconnected metabolic pathways. mdpi.com

Applications As Synthetic Reagents and Building Blocks in Organic Chemistry

Utilization in Horner-Wadsworth-Emmons (HWE) and Related Olefination Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, involving the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. nrochemistry.comwikipedia.org Diethyl (boc-aminomethyl)phosphonate is well-suited for this transformation, serving as a precursor to a carbanion stabilized by the adjacent phosphonate group. This reactivity is fundamental to its application in synthesizing substituted alkenes, particularly those containing a protected amino group, such as vinylogous amino acids.

The deprotonation of this compound with a suitable base generates a potent nucleophile that readily adds to carbonyl compounds. The subsequent elimination of a dialkyl phosphate (B84403) salt from the intermediate oxaphosphetane yields the corresponding alkene. organic-chemistry.org This process provides a reliable method for forming carbon-carbon double bonds with high positional selectivity. researchgate.net

A significant application of this reagent is in the synthesis of protected α,β-unsaturated γ-amino acids (vinylogous amino acids). The HWE reaction between the phosphonate and various aldehydes or ketones introduces the C=C bond, creating the core structure of these important building blocks. For example, its reaction with aldehydes is a key step in assembling fragments for the total synthesis of complex natural products like macrolactams. conicet.gov.ar In these syntheses, the aminophosphonate moiety serves as a crucial synthon for introducing nitrogen-containing fragments. conicet.gov.ar The reaction of the phosphonate's carbanion with an aldehyde, followed by intramolecular cyclization, has been effectively used to construct large ring systems. conicet.gov.ar

A notable example involves the reaction of N-protected phosphonoacetamides, which are structurally analogous to this compound, in the synthesis of the macrodilactams Syringolin A and B. conicet.gov.ar This highlights the utility of such reagents in creating E-enamides, which are valuable substructures in bioactive molecules.

Reactant 1Reactant 2Product TypeApplication Example
This compoundAldehydeProtected α,β-unsaturated γ-amino esterSynthesis of vinylogous amino acid derivatives
This compoundKetoneProtected γ-amino-α,β-unsaturated esterConstruction of tetrasubstituted alkenes
N-formyl-diethyl phosphonoacetamideAldehyde (intramolecular)E-enamide macrocycleTotal synthesis of Syringolin A and B conicet.gov.ar

The stereochemical outcome of the HWE reaction is a critical aspect of its synthetic utility. In its standard form, using reagents like this compound with simple bases such as NaH or NaOMe, the reaction predominantly yields the thermodynamically more stable (E)-alkene. nrochemistry.comwikipedia.orgorganic-chemistry.org This selectivity arises from the reversibility of the initial carbonyl addition and the steric factors in the elimination step, which favor an anti-periplanar arrangement of the bulkiest substituents in the transition state leading to the (E)-isomer. organic-chemistry.org Factors such as increasing the steric bulk of the aldehyde and using higher reaction temperatures can further enhance (E)-selectivity. wikipedia.org

Conversely, achieving high (Z)-selectivity often requires modification of the standard HWE protocol. The Still-Gennari modification, which employs phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) esters) in conjunction with strong, non-coordinating bases (e.g., KHMDS) and crown ethers at low temperatures, is the most common strategy for producing (Z)-alkenes. nrochemistry.comwikipedia.org The electron-withdrawing groups are thought to accelerate the elimination of the oxaphosphetane intermediate, making the initial addition step less reversible and allowing the kinetic product distribution to be expressed, which favors the (Z)-isomer. nrochemistry.comwikipedia.org While direct studies on the stereochemical control of this compound are not extensively detailed, its behavior is expected to align with these established principles. For the synthesis of (Z)-vinylogous amino acids using this reagent, applying Still-Gennari conditions would be the logical approach.

ConditionTypical OutcomeKey Factors
Standard HWE (e.g., NaH, THF)(E)-alkene favoredThermodynamic control, steric repulsion in transition state. wikipedia.orgorganic-chemistry.org
Still-Gennari Modification(Z)-alkene favoredKinetic control, electron-withdrawing phosphonate esters, strong non-coordinating base (KHMDS), low temperature. nrochemistry.comwikipedia.org

Role in Multi-Component Reactions (MCRs) for Complex Molecule Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are powerful tools for building molecular complexity efficiently. The aminophosphonate scaffold, which is the core of this compound after deprotection or can be formed in situ, is a frequent participant in such transformations.

The most prominent example is the Kabachnik-Fields reaction, a one-pot synthesis of α-aminophosphonates from an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite (B83602). beilstein-journals.org Although this compound itself is not typically a starting material in a classic Kabachnik-Fields reaction, the reaction is fundamental to understanding its utility. MCRs have been developed that leverage this core reaction to synthesize highly complex and medicinally relevant molecules.

For instance, a one-pot, three-component synthesis of novel α-aminophosphonate derivatives bearing a 2-oxoquinoline moiety has been reported. nih.gov This reaction combines an aniline, 2-oxo-1,2-dihydroquinoline-3-carbaldehyde, and diethyl phosphite to generate complex products with potential anticancer activity. nih.gov This demonstrates how the fundamental aminophosphonate-forming reaction can be integrated into MCRs to rapidly access diverse chemical libraries. Similarly, PMDTA-catalyzed MCRs of salicylaldehydes, malononitrile, and dialkyl phosphites yield (2-amino-3-cyano-4H-chromen-4-yl)phosphonates, another class of complex heterocyclic phosphonates. rsc.org

Use as Precursors for Organophosphorus Heterocycles and Frameworks

The dual functionality of this compound makes it an excellent precursor for constructing organophosphorus heterocycles. The phosphonate group can act as a nucleophile or participate in olefination, while the amino group, after deprotection, can serve as a nucleophile or be incorporated into a heterocyclic ring.

Many of the MCRs discussed previously directly lead to the formation of organophosphorus heterocycles. For example, modified Kabachnik-Fields reactions have been used to generate isoquinoline-1-phosphonates. beilstein-journals.org In these processes, a three-component reaction between an acetylenic aldehyde, an amine, and diethyl phosphonate is followed by a Lewis acid-catalyzed 6-endo-dig cyclization to furnish the isoquinoline (B145761) framework. beilstein-journals.org Other MCRs have been developed to produce diverse heterocyclic systems such as dihydropyrimidin-2-ones and 1,2-dihydroisoquinolin-1-ylphosphonates, showcasing the versatility of phosphonate reagents in heterocyclic synthesis. beilstein-journals.org The synthesis of (2-amino-3-cyano-4H-chromen-4-yl)phosphonates is another prime example where the phosphonate is incorporated into a complex heterocyclic framework in a single step. rsc.org

Development of Novel Synthetic Methodologies Exploiting the Phosphonate Moiety

The unique reactivity of the phosphonate group, often in concert with the adjacent amino functionality, has been exploited to develop novel synthetic methodologies. These methods expand the utility of aminophosphonates beyond standard HWE and MCR protocols.

One innovative application is in the synthesis of phosphonopeptide analogues. A method has been developed where diethyl phosphonates are converted into phosphonochloridates using reagents like oxalyl chloride. mdpi.com These reactive intermediates can then be coupled with amino acid esters to form a phosphonamidate linkage, providing access to a class of peptide mimics with potential biological activity. mdpi.com The Boc-protected amino group on the starting phosphonate is compatible with this chemistry and crucial for building peptide chains.

Another novel methodology involves the synthesis of metal-carbonyl aminophosphonate derivatives. In this approach, (aminomethyl)benzylphosphonates, derived from multi-step syntheses, are reacted with maleimide-ligated organometallic complexes of iron and ruthenium. mdpi.com This strategy combines the bioactive phosphonate scaffold with a metallic center, aiming to create hybrid compounds with unique and potentially synergistic properties, such as enzyme inhibition. mdpi.com This highlights a sophisticated use of the aminophosphonate framework as a platform for developing novel metallodrugs. mdpi.com

Advanced Research and Future Directions in Diethyl Boc Aminomethyl Phosphonate Chemistry

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, offering profound insights into molecular behavior and properties. For Diethyl (boc-aminomethyl)phosphonate and related compounds, these techniques are pivotal in predicting their chemical behavior and guiding the design of new functional molecules.

Prediction of Reactivity and Stereoselectivity

Density Functional Theory (DFT) has emerged as a powerful method for predicting the reactivity and stereoselectivity of reactions involving aminophosphonates. mdpi.comresearchgate.netrsc.org Theoretical studies on reactions like the Kabachnik-Fields and Pudovik reactions, which are fundamental to the synthesis of α-aminophosphonates, help in understanding the reaction mechanisms and the factors governing their outcomes. mdpi.comnih.govresearchgate.net For instance, DFT calculations can elucidate the transition states and activation energies, providing a rationale for the observed stereoselectivity in the formation of chiral phosphonates. researchgate.net

By applying these computational models to this compound, researchers can predict its reactivity in various synthetic transformations. The Boc-protecting group, for example, influences the electronic and steric environment of the amino group, which in turn affects the molecule's reactivity. researchgate.net Computational analysis can quantify these effects, aiding in the selection of optimal reaction conditions and catalysts for desired modifications of the molecule.

Table 1: Application of Computational Methods in Predicting Aminophosphonate Reactivity

Computational MethodApplicationPredicted PropertiesReference
Density Functional Theory (DFT)Mechanistic studies of Kabachnik-Fields and Pudovik reactions.Transition state energies, reaction pathways, stereoselectivity. mdpi.comresearchgate.net
Molecular Dynamics (MD)Simulation of phosphonate (B1237965) interactions with surfaces or biomolecules.Adsorption mechanisms, binding affinities, conformational changes. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of substituent effects on reactivity.Electronic properties, bond characterization. rsc.org

Elucidation of Ligand-Target Binding Interactions

Phosphonates are recognized as effective mimics of phosphates and tetrahedral transition states, making them valuable scaffolds in drug design. researchgate.netnih.gov Molecular docking and molecular dynamics (MD) simulations are crucial in elucidating the binding interactions between phosphonate-based inhibitors and their biological targets, such as enzymes. nih.govnih.govnih.gov These computational techniques can predict the binding modes, affinities, and the key intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions) that stabilize the ligand-receptor complex. nih.gov

While specific studies on this compound as a ligand may be limited, the principles derived from studies on analogous phosphonates are directly applicable. The Boc-protected amino group and the diethyl phosphonate moiety can be systematically modified in silico to optimize interactions with a target active site. For example, docking studies can reveal how modifications to the alkyl or aryl groups on the phosphonate ester would affect binding affinity and selectivity. nih.gov This information is invaluable for the rational design of more potent and selective enzyme inhibitors. researchgate.netrsc.org

Green Chemistry Principles in Phosphonate Synthesis and Utilization

The adoption of green chemistry principles is a paramount goal in modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. The synthesis and application of this compound are increasingly being viewed through this lens.

Development of Sustainable Synthetic Routes

Traditional methods for synthesizing α-aminophosphonates, such as the Kabachnik-Fields reaction, often involve harsh conditions and the use of stoichiometric reagents. mdpi.com Green chemistry focuses on developing more sustainable alternatives. This includes the use of solvent-free reaction conditions, microwave irradiation to accelerate reactions, and the use of more environmentally benign solvents. researchgate.netresearchgate.netresearchgate.net

For the synthesis of N-protected aminophosphonates like this compound, one-pot, three-component reactions are particularly attractive from a green chemistry perspective as they reduce the number of synthetic steps and minimize waste. researchgate.netacs.orgnih.gov The development of synthetic routes that utilize renewable starting materials and minimize the use of protecting groups is an active area of research. rsc.org

Catalytic Innovations for Environmental Impact Reduction

A key tenet of green chemistry is the use of catalytic methods over stoichiometric ones. organic-chemistry.org In the context of phosphonate synthesis, significant efforts have been dedicated to developing efficient and recyclable catalysts for reactions like the Kabachnik-Fields and Pudovik reactions. mdpi.comresearchgate.netorganic-chemistry.orgresearchgate.net

Table 2: Green Catalytic Approaches for α-Aminophosphonate Synthesis

Catalyst TypeReactionAdvantagesReference
Magnesium Perchlorate (B79767)Kabachnik-FieldsHigh efficiency, solvent-free conditions. organic-chemistry.org
L-cysteine functionalized magnetic nanoparticlesKabachnik-FieldsReusable, mild conditions. rsc.org
Supported Ionic Liquid CatalystsKabachnik-FieldsRecyclable, ultrasound acceleration. nih.gov
Boric AcidKabachnik-FieldsSolvent-free, simple work-up. nih.gov

Design of Next-Generation Phosphonate-Based Research Tools

The unique properties of the phosphonate group make it an excellent foundation for the design of sophisticated chemical tools for biological research. This compound serves as a versatile building block for the synthesis of such tools. nih.govrsc.org

The Boc-protected amine provides a convenient handle for further functionalization, allowing for the attachment of reporter groups (e.g., fluorophores, biotin) or other molecular entities. nih.govrsc.org This modularity is key to creating a diverse range of research probes. For example, activity-based probes (ABPs) incorporating a phosphonate "warhead" can be used to covalently label and profile the activity of specific enzyme families, such as serine hydrolases, in complex biological systems. nih.govrsc.orgresearchgate.netebi.ac.uk The design of these probes often involves linking the phosphonate moiety to a recognition element that directs it to the target enzyme and a reporter tag for detection. nih.govrsc.org

Furthermore, the development of quenched fluorescent probes, where the phosphonate is part of a system that only becomes fluorescent upon interaction with the target, represents a sophisticated strategy for real-time monitoring of enzyme activity. rsc.orgnih.gov The synthetic accessibility and chemical stability of this compound make it an ideal starting point for the construction of these complex and highly specific molecular tools, paving the way for new discoveries in chemical biology and drug development. nih.govnih.gov

Photoactivatable or Chemically Addressable Phosphonate Derivatives

The development of photoactivatable or "caged" compounds represents a significant advancement in the precise control of bioactive molecules. acs.org This strategy involves the temporary inactivation of a molecule by attaching a photolabile protecting group. The active form of the molecule can then be released at a specific time and location within a biological system by irradiation with light, offering high spatiotemporal resolution. acs.org

While specific examples of photo-caged this compound are not extensively documented in peer-reviewed literature, the principles of creating photoactivatable phosphonate prodrugs are well-established. nih.gov These strategies can be conceptually applied to this compound. A common approach involves the modification of the phosphonate group with a photolabile moiety, such as an o-nitrobenzyl group. Upon exposure to UV light, this group is cleaved, releasing the free phosphonate.

Another avenue for creating photoactivatable derivatives involves the Boc-protected amine. Although the Boc group itself is not photolabile, it can be replaced with a photolabile protecting group during synthesis. This would allow for the light-induced unveiling of the primary amine, which could then participate in specific biological interactions or further chemical reactions.

Table 1: Potential Photoactivatable Groups for Modifying Diethyl (aminomethyl)phosphonate

Photoactivatable GroupTarget Moiety on PhosphonateActivation Wavelength (approx.)Resulting Functionality
o-NitrobenzylPhosphonate OxygenUV (e.g., 365 nm)Free Phosphonic Acid
Coumarin-4-ylmethylPhosphonate OxygenUV/Visible (e.g., 405 nm)Free Phosphonic Acid
Nitroveratryloxycarbonyl (NVOC)Amino Group (replacing Boc)UV (e.g., 350 nm)Free Primary Amine
2-(2-Nitrophenyl)propoxycarbonyl (NPPOC)Amino Group (replacing Boc)UV (e.g., 365 nm)Free Primary Amine

Chemically addressable derivatives, on the other hand, are designed to be activated by specific chemical triggers present in a target environment, such as enzymes or reactive oxygen species (ROS). For instance, the phosphonate esters could be masked with groups that are substrates for specific enzymes, like certain cytochrome P450 isozymes, leading to targeted release of the active phosphonic acid. frontiersin.org

Conjugates for Targeted Delivery in Research Applications

To enhance the specificity and efficacy of phosphonate-based probes and potential therapeutics, they can be conjugated to targeting moieties that recognize and bind to specific cells, tissues, or proteins. The Boc-protected amine and the diethyl phosphonate groups of this compound offer versatile handles for such conjugations.

A primary strategy involves the deprotection of the Boc group to reveal the primary amine. organic-chemistry.org This amine can then be coupled to a variety of targeting ligands, such as peptides, antibodies, or small molecules, using standard bioconjugation techniques like amide bond formation. For example, conjugation to a peptide that binds to an overexpressed receptor on cancer cells could facilitate the targeted delivery of the phosphonate payload.

Alternatively, the phosphonate group itself can be a point of attachment. While the diethyl esters are relatively stable, they can be hydrolyzed or transesterified to introduce linkers for conjugation. A more direct approach involves synthesizing analogs of this compound where one of the ethyl groups is replaced with a functionalized linker amenable to "click chemistry."

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), offers a highly efficient and bioorthogonal method for conjugation. For instance, an azide- or alkyne-functionalized version of the aminophosphonate could be synthesized and then "clicked" onto a targeting molecule bearing the complementary functional group. This approach is modular and allows for the rapid generation of a diverse library of targeted conjugates. nih.gov

Table 2: Examples of Targeting Moieties for Conjugation

Targeting MoietyTargetPotential Application
RGD PeptideIntegrin αvβ3Tumor Angiogenesis Imaging
Folic AcidFolate ReceptorCancer Cell-Specific Delivery
GalactoseAsialoglycoprotein ReceptorHepatocyte-Specific Delivery
Monoclonal AntibodyCell Surface AntigenTargeted Immunotherapy Research
TriphenylphosphoniumMitochondriaProbes for Mitochondrial Function researchgate.net

Exploration of Novel Chemical Reactivity and Transformations

The chemical versatility of this compound makes it a valuable starting material for the synthesis of a wide array of novel phosphonate derivatives. Research in this area focuses on leveraging both the protected amine and the phosphonate ester functionalities to build molecular complexity and access new chemical space.

A fundamental transformation is the deprotection of the tert-butyloxycarbonyl (Boc) group, which is typically achieved under acidic conditions. organic-chemistry.orgrsc.org The resulting primary amine in Diethyl (aminomethyl)phosphonate serves as a key nucleophile. It can undergo a plethora of reactions, including:

Acylation: Reaction with acyl chlorides or activated esters to form a diverse range of amides.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield secondary or tertiary amines.

Michael Addition: Addition to α,β-unsaturated systems to create more complex carbon skeletons.

Kabachnik-Fields and Pudovik Reactions: The primary amine can participate in these classic multicomponent reactions to generate more complex α-aminophosphonates. nih.govenamine.net

The phosphonate moiety also offers opportunities for novel transformations. The P-C bond is generally stable, but the ethyl esters can be manipulated. For example, hydrolysis under basic or acidic conditions can yield the corresponding monoethyl ester or the free phosphonic acid. These acidic derivatives can then be re-esterified with different alcohols to modulate properties like solubility and cell permeability, a common strategy in the development of phosphonate prodrugs. nih.govresearchgate.net

Furthermore, the methylene (B1212753) group adjacent to the phosphorus atom is activated and can be a site for further functionalization, although this is less commonly explored for this specific compound. Transition metal-catalyzed cross-coupling reactions, after appropriate functionalization, could also be envisioned to introduce aryl or vinyl groups at this position, significantly expanding the structural diversity of accessible derivatives.

Table 3: Key Chemical Transformations of this compound

Starting MoietyReagents/ConditionsResulting Functional Group
Boc-amineTrifluoroacetic Acid (TFA) in CH2Cl2Primary Amine Hydrochloride
Primary AmineAcyl Chloride, BaseAmide
Primary AmineAldehyde, NaBH(OAc)3Secondary Amine
Diethyl PhosphonateNaOH(aq), then H+Monoethyl Phosphonate / Phosphonic Acid
Monoethyl PhosphonateAlcohol, Coupling AgentMixed Phosphonate Ester

The continued exploration of these and other transformations will undoubtedly lead to the development of novel this compound-derived tools and therapeutic candidates with tailored properties for a wide range of research and clinical applications.

Q & A

Q. What are the common synthetic routes for preparing diethyl (Boc-aminomethyl)phosphonate, and what experimental parameters influence yield and purity?

this compound is typically synthesized via nucleophilic substitution or Kabachnick-Fields reactions. A robust method involves reacting Boc-protected aminomethyl precursors with diethyl phosphite in the presence of a Brønsted acid catalyst (e.g., diphenylphosphinic acid, 10 mol%) at 40°C in ethanol. Key parameters include:

  • Catalyst loading : Excess catalyst may lead to side reactions (e.g., over-phosphorylation).
  • Reaction time : Optimized at 30–60 minutes to minimize decomposition of the Boc group.
  • Purification : Crystallization in hexane or column chromatography (dichloromethane/methanol) ensures >95% purity .

Q. How is this compound characterized using spectroscopic techniques?

  • <sup>31</sup>P NMR : A singlet at δ 18–22 ppm confirms the phosphonate moiety. Coupling with adjacent protons (e.g., aminomethyl group) may split signals.
  • <sup>1</sup>H NMR : The Boc group’s tert-butyl protons appear as a singlet at δ 1.3–1.5 ppm. The aminomethyl proton (-CH2NHBoc) resonates as a multiplet at δ 3.2–3.5 ppm due to coupling with phosphorus.
  • FT-IR : Peaks at 1250–1300 cm<sup>−1</sup> (P=O stretch) and 1680–1720 cm<sup>−1</sup> (Boc carbonyl) validate the structure .

Q. What impurities are commonly observed in this compound, and how are they quantified?

  • Residual solvents : Ethanol or dichloromethane (GC-MS, limit <0.1%).
  • Hydrolysis products : Free aminomethylphosphonic acid (HPLC-UV at 210 nm).
  • Byproducts : Partially deprotected intermediates (e.g., diethyl (aminomethyl)phosphonate oxalate, detectable via LC-MS). Migration tests under simulated use conditions (e.g., ethanol 10% v/v, 40°C) assess stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve enantioselective synthesis of this compound?

Enantioselective synthesis requires chiral catalysts (e.g., palladium complexes or organocatalysts). For example:

  • Palladium-catalyzed asymmetric hydrogenation : Use Pd(OAc)2 with chiral ligands (e.g., BINAP) under H2 (50 psi) in THF.
  • Dynamic kinetic resolution : Employ enzymes (e.g., lipases) to resolve racemic mixtures.
    Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or <sup>31</sup>P NMR with chiral shift reagents .

Q. What strategies mitigate neurotoxicity risks associated with this compound in biomedical applications?

  • Toxicological screening : Conduct in vitro assays (e.g., bacterial reverse mutation tests (Ames test) and mammalian micronucleus assays) to assess genotoxicity.
  • Metabolic stability studies : Use liver microsomes to evaluate hydrolysis of the Boc group, which may release neurotoxic intermediates.
  • Structural analogs : Replace the Boc group with less labile protecting groups (e.g., Fmoc) to reduce bioactivation risks .

Q. How does this compound interact with biological targets, such as enzymes or receptors?

  • Enzyme inhibition assays : Test phosphonate analogs as transition-state mimics for phosphatases or proteases. For example:
    • Alkaline phosphatase inhibition : Measure IC50 via spectrophotometric detection of p-nitrophenol release.
    • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding modes with catalytic sites.
  • Isotopic labeling : Synthesize <sup>32</sup>P-labeled derivatives to track substrate binding via autoradiography .

Q. How are computational methods applied to predict the physicochemical properties of this compound?

  • LogP calculation : Use software like ChemAxon or Schrödinger QikProp to estimate octanol/water partition coefficients (experimental logP ≈ -0.72).
  • pKa prediction : The Boc-protected amine has a theoretical pKa of ~8.5, influencing solubility in aqueous buffers.
  • Molecular dynamics (MD) simulations : Model interactions with lipid bilayers to predict membrane permeability .

Methodological Considerations

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods due to potential phosphine gas release during decomposition.
  • Waste management : Neutralize residues with 1N NaOH before disposal in halogenated waste containers .

Q. How are stability studies designed to evaluate this compound under long-term storage conditions?

  • Forced degradation : Expose samples to heat (60°C), humidity (75% RH), and UV light (254 nm) for 4 weeks.
  • Analytical endpoints : Monitor purity via HPLC and degradation products (e.g., diethyl phosphite) via GC-MS.
  • Storage recommendations : Store at -20°C under argon in amber vials to prevent hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.